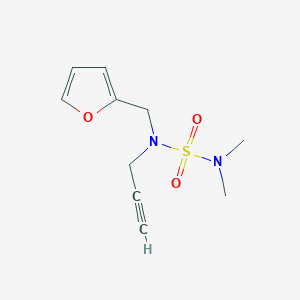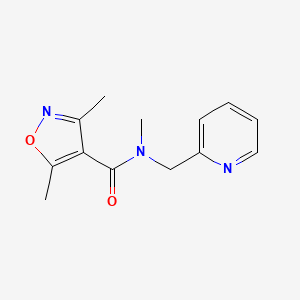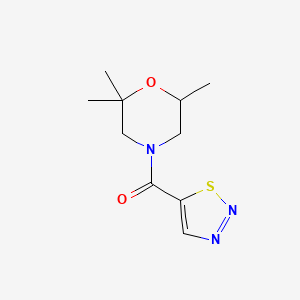
N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It has gained popularity in the scientific community due to its potential pharmacological properties, which could be useful in various research applications.
Mécanisme D'action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. This results in the activation of the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and the activation of protein kinase C (PKC). This cascade of events ultimately leads to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.
Biochemical and Physiological Effects
N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which could contribute to its potential therapeutic effects. It has also been found to induce the expression of immediate early genes such as c-fos, which are involved in neuronal plasticity and adaptation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide. One area of interest could be the development of more selective and potent analogs of this compound that could be used as therapeutic agents. Another area of research could be the investigation of the role of the 5-HT2A receptor in the pathophysiology of various neuropsychiatric disorders, such as depression and anxiety. Additionally, the potential use of N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide as a tool for studying the neural circuitry underlying drug addiction could also be explored.
Méthodes De Synthèse
The synthesis of N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide involves the reaction between 2-(2,2,6-trimethylmorpholin-4-yl)acetic acid and thioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by column chromatography to obtain a white crystalline solid.
Applications De Recherche Scientifique
N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit activity as a serotonin receptor agonist, with a high affinity for the 5-HT2A receptor subtype. This makes it a potential candidate for research on the central nervous system, particularly in the areas of mood disorders, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(2,2,6-trimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-9-6-15(8-12(2,3)17-9)7-10(16)14-11-13-4-5-18-11/h4-5,9H,6-8H2,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRYMNWZKNCGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)







![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7531255.png)
![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)

